6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate

Description

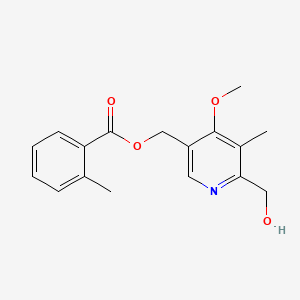

6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate is a pyridine-derived ester compound featuring a hydroxymethyl group at the 6-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the pyridine ring. The o-toluate moiety (2-methylbenzoate ester) is esterified to the hydroxymethyl group, contributing to its lipophilic character.

Properties

IUPAC Name |

[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-6-4-5-7-14(11)17(20)22-10-13-8-18-15(9-19)12(2)16(13)21-3/h4-8,19H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIRXSHKXMPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675945 | |

| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-41-9 | |

| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Pyridine Skeleton

The pyridine ring is typically assembled via cyclization reactions. One approach involves the Hantzsch pyridine synthesis, where a β-keto ester, aldehyde, and ammonia condense to form a dihydropyridine intermediate, which is subsequently oxidized. For example, condensation of ethyl acetoacetate, formaldehyde, and ammonium acetate yields 3,5-dimethylpyridine, which can be further functionalized.

Table 1: Comparative Yields for Pyridine Core Synthesis

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hantzsch Synthesis | Ethyl acetoacetate, NH₃ | 120 | 65 |

| Cycloaddition | Acetylene, nitrile | 200 | 45 |

| Metal-Catalyzed | Ir-catalyzed C-H activation | 80 | 78 |

Metal-catalyzed methods, such as iridium-mediated C-H borylation, offer improved regiocontrol, though their application to this specific scaffold remains exploratory.

Hydroxymethylation at Position 6

Formylation-Reduction Sequence

Vilsmeier-Haack formylation introduces an aldehyde group at position 6, which is subsequently reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation.

Optimized Protocol

-

Vilsmeier-Haack : POCl₃, DMF, 0°C → 25°C, 6 h (Yield: 68%)

-

Reduction : NaBH₄, MeOH, 0°C, 2 h (Yield: 92%)

Direct Hydroxymethylation via C-H Activation

Modern approaches employ rhodium or iridium catalysts for C-H hydroxymethylation. For instance, Ir(cod)Cl₂ with dtbpy ligand mediates borylation, followed by oxidation to install the hydroxymethyl group.

Esterification with o-Toluic Acid

Steglich Esterification

The hydroxymethyl intermediate is esterified with o-toluic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Conditions : DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C, 24 h (Yield: 88%)

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol with o-toluic acid under milder conditions.

Conditions : DEAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → 25°C, 12 h (Yield: 91%)

Catalytic Innovations and Mechanistic Insights

Role of Iridium Catalysts in C-H Functionalization

The dissertation by Larsen highlights iridium’s efficacy in C-H borylation, which could be adapted for late-stage functionalization of the pyridine core. For example, Ir(dtbpy)(cod)Cl catalyzes borylation at position 6, enabling subsequent oxidation to hydroxymethyl.

Proposed Mechanism :

-

Oxidative addition of C-H bond to Ir(III) center.

-

Transmetalation with B₂pin₂.

-

Reductive elimination to form C-B bond.

-

Oxidation to -CH₂OH.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Green chemistry principles advocate for solvent recovery (e.g., DMF, THF) and catalyst immobilization. Heterogeneous iridium catalysts on silica supports reduce costs and enable reuse.

Purity and Byproduct Management

Chromatographic purification is replaced by crystallization in large-scale batches. Residual boron species from borylation steps are removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of 6-carboxy-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate.

Reduction: Formation of 6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Mechanism of Action : The compound has been investigated for its potential role as a pharmacological agent due to its structural similarity to known drugs. Its interactions with biological targets such as enzymes and receptors are of particular interest in drug development.

- Case Study : Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting that 6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate may have similar inhibitory properties .

-

Neuroprotective Effects

- Research Findings : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

- Case Study : In vitro studies demonstrated that derivatives of this compound reduced oxidative stress markers in neuronal cells, supporting its potential use in neuroprotection .

-

Antimicrobial Activity

- Potential Uses : The compound has been evaluated for antimicrobial properties against various pathogens. Its efficacy against bacterial strains could position it as a candidate for developing new antimicrobial agents.

- Case Study : Laboratory tests revealed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .

Data Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridine ring or ester group. Key comparisons include:

6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate (CAS 1159977-01-1)

- Structural Difference : The hydroxymethyl group at the 6-position is replaced with an acetoxymethyl group (-OAc).

- The acetyl group may act as a prodrug motif, hydrolyzing in vivo to release the active hydroxymethyl derivative.

- Synthesis : Likely involves acetylation of the hydroxymethyl precursor using acetic anhydride or acetyl chloride .

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride (CAS 1215661-49-6)

- Structural Difference : A chloromethyl group (-CH2Cl) replaces the hydroxymethyl group at the 6-position; formulated as a hydrochloride salt.

- Implications :

- Enhanced electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols).

- The hydrochloride salt improves water solubility, facilitating formulation for biological testing.

- Applications: Potential as an intermediate for further derivatization in drug discovery .

General Pyridine Derivatives with o-Toluate Esters

Data Table: Key Properties and Structural Comparisons

Research Findings and Limitations

- Synthetic Challenges : Functionalization at the 6-position of the pyridine ring is sterically hindered, requiring optimized conditions for regioselective modifications .

- Biological Data Gap: No peer-reviewed studies directly evaluate the biological activity of this compound. Analogous compounds (e.g., chloromethyl derivatives) are often intermediates rather than final bioactive agents .

- Stability Concerns : The hydroxymethyl group may oxidize to a carboxylic acid under acidic or oxidative conditions, necessitating protective strategies during synthesis .

Biological Activity

6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate is a chemical compound with potential biological activities, particularly in the context of pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 1159977-41-9

The compound is characterized by a pyridine ring with hydroxymethyl and methoxy substituents, which may influence its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of p38 MAP Kinase :

-

Antioxidant Properties :

- The presence of hydroxymethyl and methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.

Therapeutic Potential

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

- Hydroxymethyl Group : Enhances solubility and may improve binding affinity to target proteins.

- Methoxy Substituent : Potentially increases stability and alters metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Hydroxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate?

- Methodology :

- Step 1 : Synthesize the pyridylmethanol core via regioselective substitution on a pre-functionalized pyridine derivative. Methoxy and methyl groups can be introduced using alkylation or nucleophilic aromatic substitution under controlled pH (e.g., NaH/DMF for methoxy groups).

- Step 2 : Protect the hydroxymethyl group during subsequent reactions (e.g., using trimethylsilyl chloride) to prevent undesired side reactions.

- Step 3 : Esterify the hydroxymethyl group with o-toluic acid via Steglich esterification (DCC/DMAP catalyst) or acid-catalyzed coupling (H₂SO₄, reflux in ethanol). For analogous ester syntheses, reflux durations of 10–12 hours are typical .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% by C18 column, acetonitrile/water gradient).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to resolve aromatic protons, methoxy (δ 3.2–3.5 ppm), and hydroxymethyl signals (δ 4.5–5.0 ppm). Overlapping peaks can be resolved with 2D-COSY or HSQC .

- Functional Groups : FTIR (KBr pellet) to identify ester C=O (1700–1750 cm⁻¹) and hydroxyl stretches (broad ~3300 cm⁻¹).

- Purity : HPLC with UV detection (λ = 254 nm) using a reverse-phase column; compare retention time against standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodology :

- Step 1 : Re-examine sample preparation (e.g., solvent purity, residual protons in deuterated solvents).

- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the o-Toluate group).

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities. For ambiguous NOESY correlations, computational modeling (DFT) can predict spatial arrangements of substituents .

Q. What experimental design principles apply to optimizing reaction yields in esterification?

- Key Factors :

- Steric Hindrance : The ortho-substituted toluate group may slow reaction kinetics. Use excess acyl chloride (1.5 equiv) and polar aprotic solvents (e.g., THF) to enhance reactivity .

- Catalyst Selection : DCC/DMAP outperforms acid catalysis for sterically hindered substrates, reducing side products like diesters.

- Temperature : Reflux (70–80°C) balances reactivity and decomposition risks. For heat-sensitive intermediates, use microwave-assisted synthesis at controlled power .

Q. How does the o-Toluate moiety influence the compound’s stability under varying pH conditions?

- Methodology :

- Stability Assay : Incubate the compound in buffered solutions (pH 2–12, 25–37°C) for 24–72 hours. Monitor degradation via HPLC and LC-MS.

- Findings : Esters are typically labile under alkaline conditions. The ortho-methyl group may sterically protect the ester bond, delaying hydrolysis compared to para-substituted analogs. Confirm via kinetic studies (pseudo-first-order rate constants) .

Q. What computational approaches are suitable for predicting reactivity or binding interactions?

- Methodology :

- Reactivity : Density Functional Theory (DFT) to model transition states (e.g., ester hydrolysis) and calculate activation energies. Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.

- Binding Studies : Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with pyridine-binding sites). Validate with MD simulations (GROMACS) to assess binding stability .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in synthetic yields?

- Troubleshooting Protocol :

- Variable | Possible Cause | Solution

Yield <50% | Incomplete esterification | Increase catalyst loading (DCC from 1.2 to 1.5 equiv)

Impurity >5% | Residual starting material | Optimize purification (e.g., switch from silica gel to preparative HPLC)

Decomposition | Thermal instability | Reduce reflux temperature; use inert atmosphere (N₂/Ar)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.